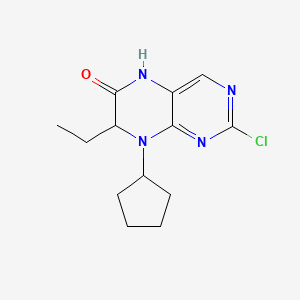![molecular formula C34H69NO3 B15286514 Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- CAS No. 28791-69-7](/img/structure/B15286514.png)
Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(hexadecanoyl)-sphinganine is a bioactive lipid molecule that belongs to the class of ceramides. Ceramides are essential components of cell membranes and play a crucial role in various cellular processes, including cell signaling, differentiation, and apoptosis. N-(hexadecanoyl)-sphinganine is characterized by a long-chain fatty acid (hexadecanoic acid) attached to a sphinganine backbone, making it a significant molecule in the study of lipid metabolism and cell biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(hexadecanoyl)-sphinganine typically involves the acylation of sphinganine with hexadecanoic acid. This can be achieved through various methods, including:
Enzymatic Synthesis: Lipases can be used to catalyze the esterification of sphinganine with hexadecanoic acid, providing a more environmentally friendly and selective approach.
Industrial Production Methods
Industrial production of N-(hexadecanoyl)-sphinganine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(hexadecanoyl)-sphinganine can undergo various chemical reactions, including:
Reduction: Reduction of the amide bond can yield the corresponding amine and alcohol.
Substitution: The hydroxyl groups on the sphinganine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sphingosine, ceramide-1-phosphate.
Reduction: Hexadecanol, sphinganine derivatives.
Substitution: Various N-acyl sphinganine derivatives.
Aplicaciones Científicas De Investigación
N-(hexadecanoyl)-sphinganine has a wide range of applications in scientific research:
Mecanismo De Acción
N-(hexadecanoyl)-sphinganine exerts its effects through several mechanisms:
Cell Signaling: Acts as a second messenger in various signaling pathways, influencing cell growth, differentiation, and apoptosis.
Molecular Targets: Interacts with specific receptors and enzymes, such as protein kinase C (PKC) and ceramide synthase.
Pathways Involved: Involved in the sphingolipid metabolic pathway, which regulates the balance between cell survival and death.
Comparación Con Compuestos Similares
Similar Compounds
N-(octadecanoyl)-sphinganine: Similar structure with an octadecanoic acid chain instead of hexadecanoic acid.
N-(tetradecanoyl)-sphinganine: Contains a tetradecanoic acid chain.
N-(dodecanoyl)-sphinganine: Features a dodecanoic acid chain.
Uniqueness
N-(hexadecanoyl)-sphinganine is unique due to its specific fatty acid chain length, which influences its biophysical properties and interactions with cellular components. This specificity can affect its role in cell signaling and its potential therapeutic applications .
Propiedades
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)hexadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGTXOVNNFGTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399420 |
Source


|
| Record name | Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28791-69-7 |
Source


|
| Record name | Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,6'-Bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2'-bipyridine](/img/structure/B15286439.png)
![N-{2-[2-(Morpholin-4-yl)acetamido]-4-phenylbutanoyl}leucyl-N-[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]phenylalaninamide](/img/structure/B15286445.png)

![sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate](/img/structure/B15286461.png)
![[5-[[6-[5-(4,7-Dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B15286468.png)
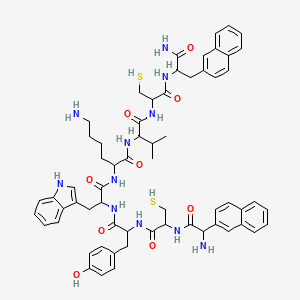
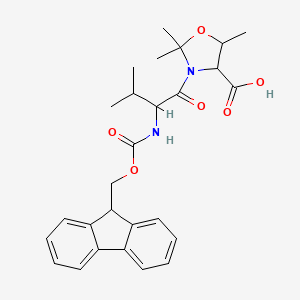
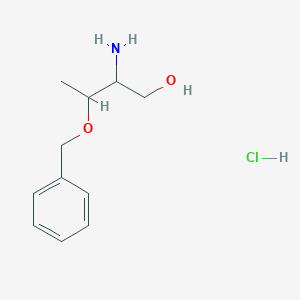
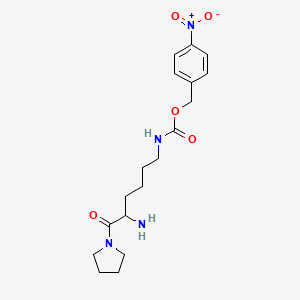
![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadec-9-enoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15286506.png)
![2-[[2-[4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide](/img/structure/B15286510.png)
